Antiproliferative Activity Against MCF-7 Breast Cancer Cells: 4-Fluoro vs. 4-Chloro and 4-Methyl Analogs
In a head-to-head comparison of substituted benzyl analogs of makaluvamine, the 4-fluoro derivative exhibited an IC50 of 2.8 μM against the MCF-7 breast cancer cell line, as measured by MTT assay after 96 hours [1]. This contrasts with the 4-chloro analog (IC50 = 1.8 μM) and the 4-methyl analog (IC50 = 2.3 μM) [1]. The 4-fluoro compound demonstrates intermediate potency among the halogenated analogs, but its fluorine substituent may offer distinct advantages in terms of metabolic stability or off-target selectivity that are not captured solely by IC50 values.
| Evidence Dimension | Antiproliferative IC50 (μM) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 2.8 μM |
| Comparator Or Baseline | 4-Methyl analog: 2.3 μM; 4-Chloro analog: 1.8 μM |
| Quantified Difference | Target compound is 0.5 μM less potent than 4-methyl and 1.0 μM less potent than 4-chloro analog under these conditions |
| Conditions | MCF-7 cell line; 96-hour MTT assay |
Why This Matters
This data directly informs medicinal chemistry SAR studies, allowing researchers to select the optimal substituent for balancing potency, selectivity, and pharmacokinetic properties.
- [1] Shinkre, B. A., et al. (2008). Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. Bioorganic & Medicinal Chemistry, 16(5), 2541-2549. View Source
